Furan-2-ylmethyl-(3-methyl-benzyl)-amine

Descripción general

Descripción

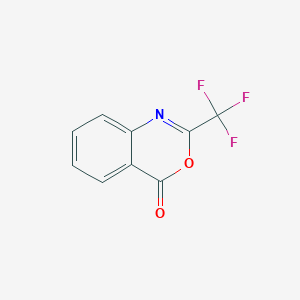

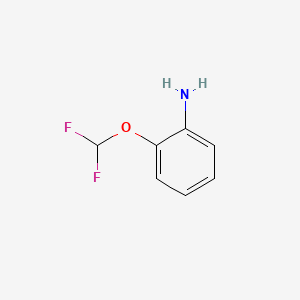

Furan-2-ylmethyl-(3-methyl-benzyl)-amine is a compound that belongs to the class of organic chemicals known as furans. Furans are heterocyclic compounds with a five-membered aromatic ring consisting of four carbon atoms and one oxygen atom. The specific structure of furan-2-ylmethyl-(3-methyl-benzyl)-amine suggests that it contains a furan ring attached to a methyl group and a benzyl group that is further substituted with a methyl group.

Synthesis Analysis

The synthesis of furan derivatives can be achieved through various methods. A base-mediated strategy for synthesizing trisubstituted furans involves domino coupling/annulations between α-oxo ketene dithioacetals and propargyl alcohols, which could potentially be adapted for the synthesis of furan-2-ylmethyl-(3-methyl-benzyl)-amine . Another method includes a three-component reaction involving a secondary amine, a 2-hydroxybenzaldehyde derivative, and an isocyanide, which could be relevant for the synthesis of benzofuran derivatives . Additionally, enantioselective synthesis methods have been developed for furan-2-yl amines and amino acids, which could be applicable to the synthesis of chiral forms of furan-2-ylmethyl-(3-methyl-benzyl)-amine .

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using various spectroscopic techniques. For instance, the crystal structure and conformational analysis of related furan compounds have been studied using X-ray diffraction and density functional theory (DFT) calculations . These techniques could be employed to determine the precise molecular geometry and electronic structure of furan-2-ylmethyl-(3-methyl-benzyl)-amine.

Chemical Reactions Analysis

Furan compounds can undergo a variety of chemical reactions. The ring transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles has been explored, which may provide insights into the reactivity of the furan ring in furan-2-ylmethyl-(3-methyl-benzyl)-amine . Furthermore, the synthesis of benzofuran derivatives via a reaction of furan ring opening followed by benzofuran ring closure has been reported, which could be relevant for understanding the reactivity of the furan moiety in the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can vary widely depending on their specific substituents. For example, enzymatic synthesis of biobased polyesters using furan diols demonstrates the potential of furan compounds in polymer chemistry . The synthesis of benzimidazole derivatives containing furan rings indicates the potential for creating heterocyclic systems with interesting properties . Additionally, the reactivity of furan-2-yl compounds in electrophilic substitution reactions has been studied, which could provide information on the chemical behavior of furan-2-ylmethyl-(3-methyl-benzyl)-amine under various conditions .

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Heterocyclic Transformations

A novel enantioselective synthesis pathway for furan-2-yl amines and amino acids was developed, demonstrating a key step in the oxazaborolidine-catalyzed enantioselective reduction. This process highlights the controlled chirality of furan-2-yl amines, pivotal for synthesizing amino acids with high yields, upon oxidation of the furan ring (Demir et al., 2003). Further exploration into the transformation of furan derivatives led to the conversion of 2(3H)-furanone into oxazinone and pyrimidinone heterocycles, showcasing a method for synthesizing complex heterocyclic structures from furan derivatives (Hashem et al., 2017).

Synthesis of Pyrroles and Heterocyclic Compounds

Another significant application involves the synthesis of 1,2,4-trisubstituted pyrroles from furans, indicating a novel route that expands the scope of furan synthesis. This process involves reacting acylmethylene propanediol diacetates with primary amines under palladium catalysis (Friedrich et al., 2002). Moreover, the synthesis of precursors with a benzo[b]furan skeleton for intramolecular 1,3-dipolar cycloaddition of azomethine ylides derived from N-substituted 3-allyl-aminobenzo[b]furan-2-aldehydes and secondary amines showcases a method for creating fused heterocyclic compounds (Porubský et al., 2016).

Microwave-Assisted Synthesis of Amides and Esters

The development of a novel method for synthesizing ester and amide derivatives containing furan rings under microwave-assisted conditions demonstrates an efficient approach to produce furfural derivatives. This method highlights the synthesis of N-(Furan-2-ylmethyl)furan-2-carboxamide and furan-2-ylmethyl furan-2-carboxylate using effective coupling reagents, optimizing reaction conditions for high yields (Janczewski et al., 2021).

Synthesis of Sulfonylated Furans

An efficient three-component reaction developed for the preparation of sulfonylated furan derivatives provides a new strategy for synthesizing these compounds. This method showcases the synthesis of furan or imidazo[1,2-a]pyridine derivatives with excellent functional group tolerance and efficiency, contributing to the diverse applications of furan-2-ylmethyl derivatives in synthetic chemistry (Cui et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(furan-2-ylmethyl)-1-(3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13/h2-8,14H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEXOLUOFYVMGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CNCC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801242235 | |

| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-ylmethyl-(3-methyl-benzyl)-amine | |

CAS RN |

510723-74-7 | |

| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furanmethanamine, N-[(3-methylphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801242235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1298276.png)

![5-{2-[(4-Fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-amine](/img/structure/B1298293.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)